3-amino-2-fluoro-6-methylbenzoic acid hydrochloride
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Overview
Description
3-amino-2-fluoro-6-methylbenzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring, along with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride typically involves multiple steps. One common method starts with the fluorination of 2-methylbenzoic acid to obtain 2-fluoro-6-methylbenzoic acid . This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to convert the nitro group to an amino group . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-fluoro-6-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-amino-2-fluoro-6-methylbenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-methylbenzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
2-amino-6-fluorobenzoic acid: Lacks the methyl group, which can affect its chemical properties and reactivity.
5-fluoro-2-methylbenzoic acid: The position of the fluorine atom is different, leading to variations in reactivity and biological activity.
Uniqueness
3-amino-2-fluoro-6-methylbenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2624140-91-4 |
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Molecular Formula |
C8H9ClFNO2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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